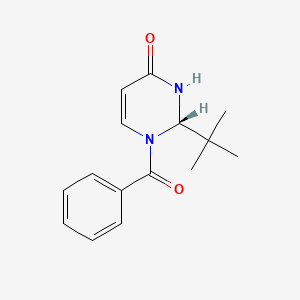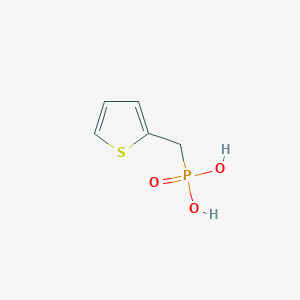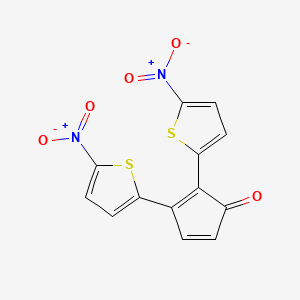
1-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)pyridin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)pyridin-1-ium iodide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthoquinone moiety linked to a pyridinium ion. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Méthodes De Préparation
The synthesis of 1-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)pyridin-1-ium iodide typically involves the reaction of 1,4-naphthoquinone with pyridine derivatives under specific conditions. One common method includes the alkylation of 1,4-naphthoquinone with pyridine in the presence of an iodide source . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone.
Substitution: The pyridinium ion can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)pyridin-1-ium iodide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)pyridin-1-ium iodide involves its interaction with cellular components. The naphthoquinone moiety can generate reactive oxygen species (ROS), leading to oxidative stress and cell damage. This property is exploited in its antibacterial and anticancer activities, where the compound induces apoptosis through ROS-mediated pathways . The pyridinium ion enhances the compound’s solubility and facilitates its cellular uptake.
Comparaison Avec Des Composés Similaires
1-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)pyridin-1-ium iodide can be compared with other naphthoquinone derivatives and pyridinium compounds:
1,4-Naphthoquinone: Shares the quinone moiety but lacks the pyridinium ion, resulting in different solubility and biological properties.
Pyridinium Chloride: Contains the pyridinium ion but lacks the naphthoquinone moiety, leading to different chemical reactivity and applications.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological activities.
Propriétés
Numéro CAS |
194276-73-8 |
|---|---|
Formule moléculaire |
C15H10INO2 |
Poids moléculaire |
363.15 g/mol |
Nom IUPAC |
2-pyridin-1-ium-1-ylnaphthalene-1,4-dione;iodide |
InChI |
InChI=1S/C15H10NO2.HI/c17-14-10-13(16-8-4-1-5-9-16)15(18)12-7-3-2-6-11(12)14;/h1-10H;1H/q+1;/p-1 |
Clé InChI |
YURYCRBHDGRPKM-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=[N+](C=C1)C2=CC(=O)C3=CC=CC=C3C2=O.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, triethyl[[1-(2-phenylethyl)-3-butenyl]oxy]-](/img/structure/B12555820.png)
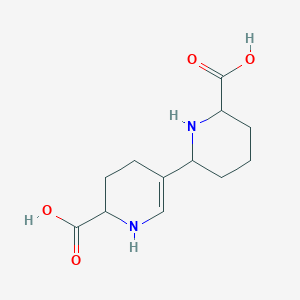
![4,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol](/img/structure/B12555829.png)
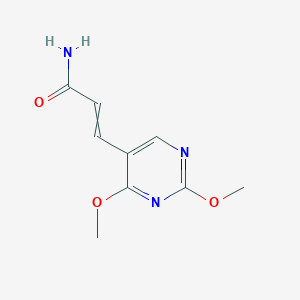
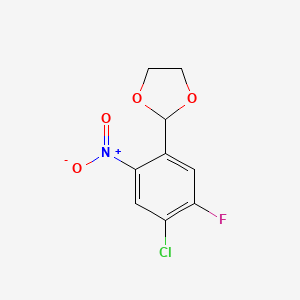
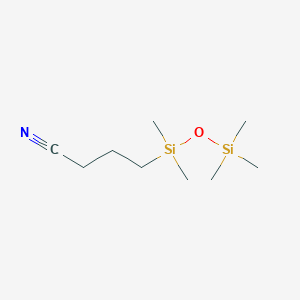
![N-(2-Chloroethyl)-N'-[3-(10H-phenothiazin-10-yl)propyl]urea](/img/structure/B12555848.png)
![3,3-Bis[2-(methoxymethyl)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B12555849.png)
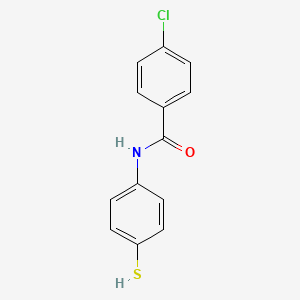
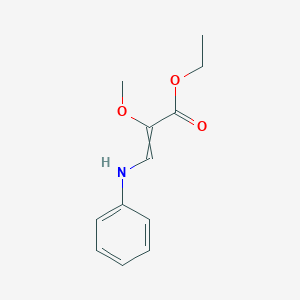
![1-[2,4-Dihydroxy-3-[5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12555892.png)
